
1-Phenyl-2-phenylsulfanylbutane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Phenyl-2-phenylsulfanylbutane-1,3-dione, also known as Phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for decades to treat various inflammatory conditions. It was first synthesized in 1949 and has since been widely used in both human and veterinary medicine.
Scientific Research Applications
Synthesis of Complex Molecules
One significant application of 1-Phenyl-2-phenylsulfanylbutane-1,3-dione and its analogs is in the synthesis of complex molecules through organic transformations. For example, the interaction of 1-phenylbutane-1,3-dione and chalcones in the presence of a base can yield cyclic and acyclic insertion products, showcasing the compound's utility in constructing diverse molecular architectures (Naghiyev et al., 2015). Similarly, catalytic multicomponent thiomethylation of aliphatic 1,3-diketones offers an efficient method for synthesizing novel bis(1,3-diketone-2-ylmethylsulfanyl)alkanes, further highlighting the versatility of these compounds in synthetic organic chemistry (Akhmetova et al., 2015).
Coordination Chemistry and Material Science
β-Diketones, including this compound, serve as ligands in coordination chemistry to form complexes with metal ions. These complexes can exhibit interesting properties relevant to material science and catalysis. For instance, the structural, tautomeric, and acid-base properties of azoderivatives of β-diketones have been studied, revealing their potential as ligands in coordination complexes (Mahmudov et al., 2011). Moreover, compounds like 1-phenylbutane-1,3-dione have been used to synthesize metal complexes that are explored for their antibacterial and antioxidant properties, signifying the role of these compounds in developing new materials with potential biomedical applications (Ejidike & Ajibade, 2015).
Analytical and Sensing Applications
The chemical reactivity and complexation behavior of β-diketones also find applications in analytical chemistry. For example, 1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione has been utilized as an effective ionophore for copper-selective poly(vinyl) chloride (PVC) membrane electrodes, demonstrating the compound's utility in the selective recognition of metal ions (Kopylovich et al., 2011).
properties
IUPAC Name |
1-phenyl-2-phenylsulfanylbutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2S/c1-12(17)16(19-14-10-6-3-7-11-14)15(18)13-8-4-2-5-9-13/h2-11,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGXKGGOORUUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C1=CC=CC=C1)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

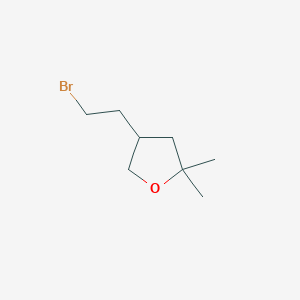
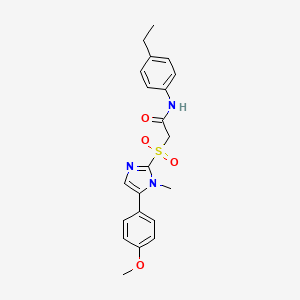
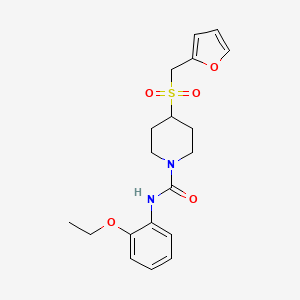
![benzyl 2-(9-(furan-2-ylmethyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2684471.png)
![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]furan-2-carboxamide](/img/structure/B2684472.png)
![2-(3,4-Dimethoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2684475.png)
![3-benzyl-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2684477.png)
![Methyl (E)-4-[[1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-pyridin-2-ylethyl]amino]-4-oxobut-2-enoate](/img/structure/B2684480.png)

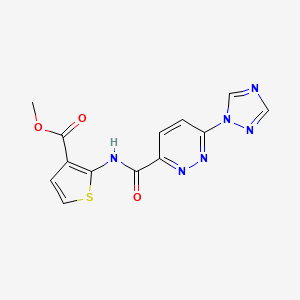
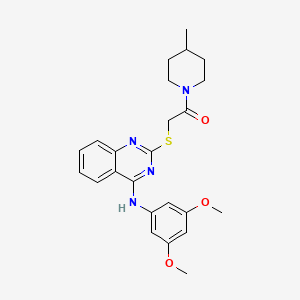
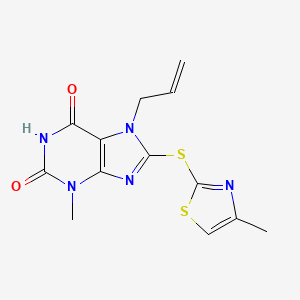
![Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2684487.png)
![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B2684488.png)